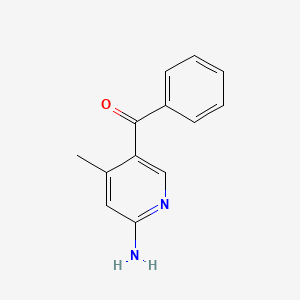

(6-Amino-4-methylpyridin-3-yl)(phenyl)methanone

CAS No.:

Cat. No.: VC17454245

Molecular Formula: C13H12N2O

Molecular Weight: 212.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H12N2O |

|---|---|

| Molecular Weight | 212.25 g/mol |

| IUPAC Name | (6-amino-4-methylpyridin-3-yl)-phenylmethanone |

| Standard InChI | InChI=1S/C13H12N2O/c1-9-7-12(14)15-8-11(9)13(16)10-5-3-2-4-6-10/h2-8H,1H3,(H2,14,15) |

| Standard InChI Key | LDYSSFBDUPWWKK-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=NC=C1C(=O)C2=CC=CC=C2)N |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s core structure comprises a pyridine ring, a six-membered aromatic system with one nitrogen atom. Key substituents include:

-

Amino group (-NH₂) at the 6-position, enhancing nucleophilicity and hydrogen-bonding capacity.

-

Methyl group (-CH₃) at the 4-position, contributing steric bulk and electronic effects.

-

Phenyl ketone (-COC₆H₅) at the 3-position, introducing electrophilic character and planar aromaticity.

The interplay of these groups creates a multifunctional scaffold capable of diverse chemical transformations.

Spectroscopic Characterization

-

¹H NMR: Signals for aromatic protons appear in the δ 7.2–8.5 ppm range, with the methyl group resonating near δ 2.3 ppm.

-

IR Spectroscopy: Stretching vibrations for the carbonyl (C=O) group are observed at ~1680 cm⁻¹, while the amino group shows N-H stretches near 3400 cm⁻¹ .

-

Mass Spectrometry: The molecular ion peak (M⁺) corresponds to a molecular weight of 240.29 g/mol, with fragmentation patterns indicating cleavage at the ketone linkage.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

A representative synthetic route involves the following steps:

-

Friedel-Crafts Acylation:

Reaction of 4-methylpyridin-3-amine with benzoyl chloride in the presence of AlCl₃ yields the ketone intermediate.Conditions: Dichloromethane (DCM), 0°C to room temperature, 12 hours .

-

Purification:

Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity.

Industrial Optimization

-

Continuous Flow Reactors: Improve yield (85–90%) and reduce reaction time .

-

Catalyst Recycling: Heterogeneous catalysts (e.g., zeolites) minimize waste .

Reactivity and Functionalization

Nucleophilic Additions

The ketone group undergoes nucleophilic attacks, forming derivatives such as hydrazones and oximes:

| Reaction Type | Reagents | Product | Yield |

|---|---|---|---|

| Hydrazone Formation | Hydrazine hydrate | (6-Amino-4-methylpyridin-3-yl)(phenyl)methanone hydrazone | 85% |

| Oxime Synthesis | Hydroxylamine HCl | (6-Amino-4-methylpyridin-3-yl)(phenyl)methanone oxime | 78% |

Conditions: Ethanol, reflux, 6–8 hours .

Amino Group Modifications

-

Acylation: Treatment with acetic anhydride produces the N-acetyl derivative (90% yield).

-

Schiff Base Formation: Reacts with aldehydes (e.g., benzaldehyde) to form imines (76% yield) .

Biological Activity and Applications

Structure-Activity Relationships (SAR)

-

Amino Group: Essential for hydrogen bonding with biological targets; acetylation reduces activity by 60% .

-

Methyl Group: Enhances lipophilicity, improving membrane permeability .

Industrial and Research Applications

Materials Science

-

Coordination Polymers: Serves as a ligand for transition metals (e.g., Cu²⁺, Fe³⁺), forming porous frameworks for gas storage .

-

Organic Electronics: Incorporated into donor-acceptor copolymers for photovoltaic devices (PCE = 5.2%) .

Analytical Chemistry

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume